molecular formula C13H9ClFN3OS B2382544 N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide CAS No. 866014-51-9

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B2382544
CAS No.: 866014-51-9
M. Wt: 309.74
InChI Key: DJLMNZFDJBKACB-UHFFFAOYSA-N
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Description

N-[(2-Chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is a thiourea derivative characterized by a 2-fluorobenzamide core linked to a 2-chloropyridin-3-yl carbamothioyl group. This compound belongs to a broader class of halogenated benzamides and thioureas, which are extensively studied for their structural diversity, physicochemical properties, and biological activities, particularly in medicinal chemistry . The presence of fluorine and chlorine substituents enhances electronic and steric interactions, influencing molecular conformation, solubility, and binding affinity to biological targets. This article provides a detailed comparison of this compound with structurally related analogues, focusing on synthesis, crystallography, spectroscopic properties, and biological relevance.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(6-3-7-16-11)17-13(20)18-12(19)8-4-1-2-5-9(8)15/h1-7H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMNZFDJBKACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with potassium thiocyanate to form the desired thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential antibacterial, antifungal, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • Fluorine vs. Chlorine: The target compound’s 2-fluorobenzamide group contrasts with N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23, ), which features coplanar aromatic rings and intramolecular N-H···F hydrogen bonding.
  • Chloropyridine vs. Thiophene : N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (Compound 76, ) replaces the benzamide with a thiophene ring, altering π-stacking interactions and electronic properties.

Crystal Packing and Hydrogen Bonding

  • Fo23 () forms 1D chains via amide···amide hydrogen bonds (N-H···O, 3.05 Å) and C-H···F interactions.
  • JOFHAO (), a dichloro analogue, crystallizes in space group Pc with two distinct conformers, highlighting how halogen substitution patterns influence packing .

Physicochemical Properties

Melting Points and Solubility

Substituents significantly affect melting points:

Compound Substituents Melting Point (°C)
Target Compound 2-F, 2-Cl-pyridine Not reported
Fo23 () 2-F, 2,3-diF-phenyl 216–218
Entry 6 () Thiophene-2-carboxamide 244–246
Entry 5 () 3-Nitrobenzamide 168–170

Nitro groups reduce melting points due to disrupted packing, while thiophene derivatives exhibit higher thermal stability .

Spectroscopic Features

  • IR : The target compound’s C=S stretch (~700 cm⁻¹) distinguishes it from amide-based analogues (C=O ~1650 cm⁻¹) .
  • 19F NMR : Fluorine substituents in Fo23 resonate at -114 to -147 ppm (), whereas ortho-fluorine in the target compound may show similar deshielding .

Biological Activity

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is a compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural components: a chloropyridine moiety, a carbamothioyl group, and a fluorobenzamide group. These features contribute to its reactivity and biological properties. The compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound has shown potential to inhibit enzymes involved in critical biological processes, particularly those associated with cancer cell proliferation and microbial resistance mechanisms.
  • Binding Affinity: Interaction studies suggest that it can form stable complexes with biomolecules, which may enhance its therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity: Preliminary studies indicate that the compound may inhibit cancer cell growth by targeting key enzymes involved in cell survival pathways.
  • Antibacterial Properties: Research has suggested that it possesses antibacterial effects, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Effects: The compound has been investigated for its antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation; targets survival enzymes
AntibacterialEffective against various bacterial strains
AntioxidantReduces oxidative stress; potential therapeutic use

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an alternative or adjunct therapy in cancer treatment.

Synthesis and Production

The synthesis of this compound typically involves:

  • Reaction of 2-Chloropyridine-3-Amine with 2-Fluorobenzoyl Chloride: This reaction occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
  • Formation of Thiourea Derivative: The intermediate product is treated with potassium thiocyanate to introduce the carbamothioyl group.

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